An In-depth Technical Guide to 7-Chloro-3-(chloromethyl)isoquinoline for Advanced Research
An In-depth Technical Guide to 7-Chloro-3-(chloromethyl)isoquinoline for Advanced Research
This guide provides a comprehensive technical overview of 7-Chloro-3-(chloromethyl)isoquinoline, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document delves into its physical and chemical properties, spectroscopic profile, reactivity, and potential applications, with a focus on providing practical insights for its use in a laboratory setting.
Structural and Physicochemical Profile
7-Chloro-3-(chloromethyl)isoquinoline is a disubstituted isoquinoline derivative with the molecular formula C₁₀H₇Cl₂N. The presence of a chlorine atom on the benzene ring and a chloromethyl group on the pyridine ring imparts distinct reactivity and potential for further functionalization.
Table 1: Physicochemical Properties of 7-Chloro-3-(chloromethyl)isoquinoline and Related Analogues
| Property | 7-Chloro-3-(chloromethyl)isoquinoline (Predicted) | 3-(Chloromethyl)isoquinoline (Predicted)[1] | Isoquinoline (Experimental)[2][3] |
| CAS Number | 1079652-68-8 | 147937-36-8 | 119-65-3 |
| Molecular Formula | C₁₀H₇Cl₂N | C₁₀H₈ClN | C₉H₇N |
| Molecular Weight | 212.08 g/mol | 177.63 g/mol [4] | 129.16 g/mol [3] |
| Appearance | Off-white to light yellow solid (predicted) | Off-white to light yellow Solid[1] | Colorless oily liquid or hygroscopic platelets[3] |
| Melting Point | Data not available | Data not available | 26-28 °C[3] |
| Boiling Point | > 310.8 °C | 310.8 ± 17.0 °C[1] | 242 °C[3] |
| Density | > 1.229 g/cm³ | 1.229 ± 0.06 g/cm³[1] | 1.099 g/cm³[3] |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, acetone, and diethyl ether; poorly soluble in water.[3][5] | Data not available | Poorly soluble in water; dissolves well in common organic solvents and dilute acids.[3] |
| pKa (of conjugate acid) | < 4.07 | 4.07 ± 0.30[1] | 5.14[3] |
Note: The properties for 7-Chloro-3-(chloromethyl)isoquinoline are predicted based on the properties of its parent compound and similar substituted isoquinolines. The presence of the second chlorine atom is expected to increase the molecular weight, boiling point, and density compared to 3-(chloromethyl)isoquinoline.
Spectroscopic Analysis (Predicted)
Due to the lack of publicly available experimental spectra for 7-Chloro-3-(chloromethyl)isoquinoline, this section provides predicted spectroscopic data based on established principles and data from analogous compounds. These predictions are invaluable for the initial identification and characterization of the compound in a research setting.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 7-Chloro-3-(chloromethyl)isoquinoline in CDCl₃ would exhibit distinct signals for the aromatic protons and the chloromethyl group. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.1 | s | 1H | H-1 | The proton at C-1 is significantly deshielded due to its proximity to the electronegative nitrogen atom. |
| ~8.2 | s | 1H | H-4 | The proton at C-4 is deshielded by the aromatic system and the adjacent nitrogen. |
| ~8.0 | d | 1H | H-8 | Aromatic proton on the benzene ring, likely a doublet due to coupling with H-7 (if present). |
| ~7.8 | d | 1H | H-5 | Aromatic proton on the benzene ring, likely a doublet due to coupling with H-6. |
| ~7.6 | dd | 1H | H-6 | Aromatic proton on the benzene ring, appearing as a doublet of doublets due to coupling with H-5 and H-8. |
| ~4.8 | s | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are expected to appear as a singlet, deshielded by the adjacent chlorine atom and the aromatic ring. |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the heteroatoms and the aromatic system.
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C-1 | Carbon adjacent to nitrogen is significantly deshielded. |
| ~145 | C-3 | Carbon attached to the chloromethyl group and adjacent to nitrogen. |
| ~138 | C-4a | Quaternary carbon at the ring junction. |
| ~136 | C-7 | Carbon atom bearing the chlorine substituent. |
| ~130 | C-8a | Quaternary carbon at the ring junction. |
| ~129 | C-5 | Aromatic CH carbon. |
| ~128 | C-8 | Aromatic CH carbon. |
| ~127 | C-6 | Aromatic CH carbon. |
| ~122 | C-4 | Aromatic CH carbon. |
| ~45 | -CH₂Cl | Carbon of the chloromethyl group, shifted downfield by the chlorine atom. |
Mass Spectrometry
The electron ionization (EI) mass spectrum of 7-Chloro-3-(chloromethyl)isoquinoline is expected to show a prominent molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak will be at m/z 211, the M+2 peak at m/z 213, and the M+4 peak at m/z 215, with relative intensities of approximately 9:6:1.
-
Loss of Cl: A fragment corresponding to the loss of a chlorine radical from the chloromethyl group ([M-Cl]⁺) would be observed at m/z 176.
-
Loss of CH₂Cl: Fragmentation involving the loss of the entire chloromethyl group ([M-CH₂Cl]⁺) would lead to a fragment at m/z 162.
-
Isoquinoline Core Fragmentation: Further fragmentation of the isoquinoline ring system would produce characteristic ions.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Cl bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium-Strong | C=C and C=N ring stretching |
| 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| 850-750 | Strong | C-H out-of-plane bending |
| 800-600 | Medium-Strong | C-Cl stretch (aryl and alkyl) |
Reactivity and Synthetic Pathways
The chemical reactivity of 7-Chloro-3-(chloromethyl)isoquinoline is dictated by the isoquinoline core and the two chloro substituents.
Reactivity of the Isoquinoline Core
-
Electrophilic Substitution: The benzene ring of the isoquinoline nucleus is more susceptible to electrophilic attack than the pyridine ring. Electrophilic substitution reactions, such as nitration and halogenation, are expected to occur primarily at positions 5 and 8.[8]
-
Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at positions 1 and 3. However, the presence of the chloromethyl group at position 3 already represents a site of high reactivity.
Reactivity of the Chloromethyl Group
The chloromethyl group at the 3-position is a highly reactive benzylic-type halide. It readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including:
-
Amines: To form various substituted aminomethylisoquinolines.
-
Alcohols/Phenols: To yield ether derivatives.
-
Thiols: To produce thioethers.
-
Cyanide: To introduce a cyanomethyl group, which can be further elaborated.
This reactivity makes 7-Chloro-3-(chloromethyl)isoquinoline a valuable building block for the synthesis of a diverse library of isoquinoline derivatives.
Synthetic Approaches
The synthesis of 7-Chloro-3-(chloromethyl)isoquinoline can be envisioned through multi-step sequences starting from commercially available precursors. A plausible, though not experimentally verified, synthetic route is outlined below. The general principles of isoquinoline synthesis often involve the cyclization of a substituted phenethylamine or a related precursor.[9][10]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 7-Chloro-3-(chloromethyl)isoquinoline.
Step-by-Step Conceptual Protocol:
-
Preparation of the Precursor: Synthesis of a suitably substituted phenethylamine derivative bearing a chlorine atom at the meta position of the phenyl ring.
-
Acylation: Acylation of the phenethylamine with an appropriate acylating agent to form an N-acylphenethylamine.
-
Bischler-Napieralski Reaction: Cyclization of the N-acylphenethylamine using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.
-
Dehydrogenation: Aromatization of the dihydroisoquinoline to the corresponding isoquinoline using a dehydrogenating agent like palladium on carbon (Pd/C).
-
Chloromethylation: Introduction of the chloromethyl group at the 3-position. This can be a challenging step and may require specific reaction conditions to achieve the desired regioselectivity.
Applications in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[11] The presence of two reactive chlorine atoms in 7-Chloro-3-(chloromethyl)isoquinoline makes it an attractive starting material for the synthesis of novel drug candidates.
Potential Therapeutic Areas:
-
Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[11]
-
Antimicrobial Agents: The isoquinoline nucleus is a component of several natural and synthetic antimicrobial compounds.
-
Neurological Disorders: Derivatives of isoquinoline have been investigated for their potential in treating neurological conditions.[4]
The chloromethyl group serves as a handle for introducing diverse functionalities, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Caption: Workflow for utilizing 7-Chloro-3-(chloromethyl)isoquinoline in drug discovery.
Safety and Handling
Given the lack of specific toxicological data for 7-Chloro-3-(chloromethyl)isoquinoline, it should be handled with the utmost care, assuming it is a hazardous substance. The following precautions are based on the general toxicity of chlorinated aromatic compounds and related nitrogen heterocycles.[12]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Potential Hazards (Inferred):
-
Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Carcinogenicity: Some chlorinated aromatic compounds are known or suspected carcinogens. The carcinogenic potential of this specific compound is unknown.
A comprehensive risk assessment should be conducted before handling this compound. Consult the Safety Data Sheet (SDS) from the supplier for any available specific handling and toxicity information.
Experimental Protocols
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 7-Chloro-3-(chloromethyl)isoquinoline and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
-
Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
Protocol for Mass Spectrometry Analysis (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.
Protocol for Infrared (IR) Spectroscopy Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. The instrument will automatically subtract the background.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.
References
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2024.
- 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. 1989.
- Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. 2021.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. 2020.
- Mass Spectrometry - Fragmentation P
- Linear correlation between the experimental and calculated 13C NMR chemical shifts for 7.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. 2001.
-
3-(Chloromethyl)isoquinoline hydrochloride. MySkinRecipes. [Link]
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024.
- SAFETY D
- 1H NMR (600 MHz, CDCl3) δ 7. Beilstein Journal of Organic Chemistry.
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of Colorado Boulder.
- Fragmentation pattern of isoquinoline (Scheme 3).
-
7-Chloro-3-methyl-1(2H)-isoquinolinone. PubChem. [Link]
-
1-chloro-3-(chloromethyl)isoquinoline. American Elements. [Link]
- SAFETY D
-
Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties. Cheméo. [Link]
-
Isoquinoline. Wikipedia. [Link]
- Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
- Triangulation of pharmacoepidemiology and laboratory science to tackle otic quinolone safety. Basic & Clinical Pharmacology & Toxicology. 2022.
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
- Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics. 2012.
-
7-Chloro-3-methylquinoline. PubChem. [Link]
- The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. 2007.
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
-
IR Absorption Table. University of California, Los Angeles. [Link]
- MASS SPECTROMETRY: FRAGMENTATION P
-
Isoquinoline synthesis. Organic Chemistry Portal. [Link]
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. 2005.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- 1H NMR (DMSO-d6, 500 MHz) δ 7.86 (1H, d, J=8.8 Hz, H-11), 7.58. Royal Society of Chemistry.
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
Reactivity of Isoquinoline. YouTube. [Link]
-
3-(Chloromethyl)isoquinoline hydrochloride. MySkinRecipes. [Link]
-
Showing Compound Isoquinoline (FDB012557). FooDB. [Link]
Sources
- 1. 3-(Chloromethyl)isoquinoline | 147937-36-8 [amp.chemicalbook.com]
- 2. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. 3-(Chloromethyl)isoquinoline | C10H8ClN | CID 12874870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Chloromethyl)isoquinoline hydrochloride [myskinrecipes.com]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
